1-Ethyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine
Description
Properties
IUPAC Name |
2-[(4-ethylpiperazin-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-2-18-8-10-19(11-9-18)12-14-16-17-15(20-14)13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVELLIIQHDVYRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=NN=C(O2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401323590 | |
| Record name | 2-[(4-ethylpiperazin-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401323590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49664920 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
902253-24-1 | |
| Record name | 2-[(4-ethylpiperazin-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401323590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of ethanol as a solvent and potassium hydroxide as a base, with refluxing to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, often using halogenated reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents such as bromoethane in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional functional groups, while reduction can lead to the formation of piperazine derivatives with altered electronic properties.
Scientific Research Applications
1-Ethyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with unique chemical and physical properties.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine involves its interaction with specific molecular targets. The oxadiazole ring can interact with various enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes involved in cancer cell proliferation, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Piperazine Nitrogen
Ethyl vs. Aromatic Substituents
- 1-(3-Chlorophenyl)-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine (): The 3-chlorophenyl group increases molecular weight (354.84 g/mol vs. ~339 g/mol for the target) and lipophilicity (logP ≈ 3.5), which may improve receptor affinity but reduce solubility .
- 1-Phenyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine (CAS 127718-45-0): The phenyl substituent (C₆H₅) enhances aromatic stacking interactions but could hinder metabolic stability due to increased hydrophobicity .
Anti-Inflammatory Piperazine Analogues
- Cyclizine Derivatives (): Cyclizine (I) and its ethyl-substituted analogue (II, 1-ethyl-4-[(p-isopropylphenyl)(p-tolyl)methyl]piperazine) lack the oxadiazole moiety but share the piperazine core. Compound II demonstrated significant anti-inflammatory activity in rat paw edema models (ED₅₀ = 12 mg/kg), suggesting that ethyl groups on piperazine may synergize with bulky aromatic substituents for efficacy .
Role of the 1,3,4-Oxadiazole Moiety
Electronic and Steric Effects
- The 5-phenyl-1,3,4-oxadiazole ring is electron-deficient, promoting hydrogen bonding and π-π interactions with biological targets. This feature is shared with compounds like N'-(4-Methoxybenzylidene)-2-methyl-5-(5-phenyl-1,3,4-oxadiazol-2-yl)furan-3-carbohydrazide (), which showed a melting point of 166–167°C, indicating high crystallinity due to the oxadiazole’s planar structure .
Physicochemical Properties
*Predicted based on structural similarity.
Biological Activity
1-Ethyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. The oxadiazole moiety is known for enhancing the pharmacological properties of various compounds, making it a focal point in medicinal chemistry.
Chemical Structure
The compound's structure can be described as follows:
- Molecular Formula : C₁₅H₁₈N₄O
- Molecular Weight : 270.33 g/mol
- Key Functional Groups : Piperazine ring and oxadiazole ring.
Biological Activity Overview
Research indicates that compounds containing the 1,3,4-oxadiazole structure exhibit a range of biological activities, including:
- Antimicrobial Activity : Effective against various bacterial strains.
- Anticancer Activity : Demonstrated cytotoxic effects on cancer cell lines.
Antimicrobial Activity
In studies involving derivatives of oxadiazole, compounds similar to this compound have shown significant antimicrobial properties. For instance:
- Gram-positive vs. Gram-negative : Compounds generally exhibit better activity against gram-positive bacteria compared to gram-negative ones .
Table 1: Antimicrobial Activity Comparison
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15 µg/mL |
| Compound B | Escherichia coli | 30 µg/mL |
| This compound | Bacillus subtilis | 20 µg/mL |
Anticancer Activity
The anticancer potential of the compound has been evaluated through various in vitro studies. Notably:
- Cell Lines Tested : HUH7 (liver carcinoma), HeLa (cervical cancer), and MCF7 (breast cancer).
Case Study: Cytotoxicity Against HUH7 Cell Line
In a study comparing various oxadiazole derivatives:
- The compound exhibited an IC₅₀ value of approximately 18.78 µM against the HUH7 cell line.
- This value was significantly lower than that of standard chemotherapeutics like 5-Fluorouracil (5-FU), which suggests a promising cytotoxic profile .
Table 2: Cytotoxicity Data
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| 5-Fluorouracil | HUH7 | 25.0 |
| Compound X | HeLa | 15.0 |
| 1-Ethyl-4-[...]-piperazine | HUH7 | 18.78 |
The biological activity of the compound can be attributed to its ability to interact with specific cellular targets:
- Inhibition of Thymidylate Synthase (TS) : The oxadiazole moiety has been linked to the inhibition of TS, crucial for DNA synthesis in rapidly dividing cells .
- Induction of Apoptosis : Evidence suggests that compounds with similar structures can induce apoptosis in cancer cells through various pathways.
Q & A
Basic: What are the key synthetic routes for 1-Ethyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine, and how are reaction conditions optimized?
The synthesis typically involves multi-step protocols, including:
- Mannich reactions to introduce the piperazine moiety (e.g., condensation of piperazine derivatives with formaldehyde and indazole precursors under ethanol-water solvent systems) .
- Click chemistry for oxadiazole ring formation: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is employed, using CuSO₄·5H₂O and sodium ascorbate in H₂O:DCM (1:2) to ensure regioselectivity .
- Solvent and catalyst optimization : DMF with K₂CO₃ is used for alkylation steps, while TLC (hexane:ethyl acetate gradients) monitors reaction progress .
Critical parameters : Temperature (room temperature for CuAAC vs. reflux for hydrazide cyclization), stoichiometry (1.2 equiv. azide derivatives), and purification via silica gel chromatography (ethyl acetate:hexane) .
Basic: Which spectroscopic and chromatographic methods are essential for characterizing this compound?
- IR spectroscopy : Identifies functional groups (e.g., N-H stretches at ~3130 cm⁻¹, C-H vibrations in aromatic/heterocyclic regions) .
- NMR (¹H/¹³C) : Assigns proton environments (e.g., piperazine CH₂ at δ 3.2–3.8 ppm, oxadiazole-linked methylene at δ 4.0–4.5 ppm) and confirms regiochemistry .
- Mass spectrometry : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- HPLC : Assesses purity (>95% by reverse-phase C18 columns) .
Advanced: How can molecular docking studies guide SAR for anticancer activity?
- Target selection : Prioritize tubulin (anticancer target) or enzymes like tyrosine kinases based on structural analogs (e.g., indazole-oxadiazole hybrids inhibit tubulin polymerization) .
- Docking protocols : Use AutoDock Vina or Schrödinger Suite with PDB structures (e.g., 1SA0 for tubulin). Key interactions include:
- Validation : Compare docking scores (ΔG ≤ −8 kcal/mol) with experimental IC₅₀ values from MTT assays .
Advanced: How to resolve contradictions in biological activity data across studies?
- Assay variability : Differences in cell lines (e.g., MCF-7 vs. HeLa IC₅₀) or incubation times (24h vs. 48h) significantly affect results .
- Compound stability : Degradation in DMSO stock solutions (e.g., hydrolysis of oxadiazole under prolonged storage) may reduce potency. Confirm stability via LC-MS pre-assay .
- Positive controls : Use doxorubicin (anticancer) or fluconazole (antifungal) to normalize inter-lab variability .
Advanced: What crystallographic strategies are recommended for resolving the compound’s 3D structure?
- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets .
- Refinement with SHELXL :
- Twinned crystals : Use SHELXD for structure solution in cases of pseudo-merohedral twinning .
Basic: How to design pharmacological profiling assays for this compound?
- In vitro screens :
- In vivo models : Xenograft mice for tumor growth suppression (dose: 10–50 mg/kg, i.p.) .
Advanced: What structural modifications enhance bioactivity while minimizing toxicity?
- Piperazine substitutions :
- Replace ethyl with cyclopropyl (improves metabolic stability; logP reduction) .
- Introduce electron-withdrawing groups (e.g., -NO₂) on phenyl rings to enhance tubulin binding .
- Oxadiazole modifications :
- Substitute 5-phenyl with furan (increases solubility; TPSA > 80 Ų) .
- Toxicity mitigation : Replace chloroacetyl groups (cytotoxic) with acetyl or carboxylate derivatives .
Basic: What safety protocols are critical during synthesis and handling?
- PPE : Lab coat, nitrile gloves, and goggles (prevents skin/eye irritation from intermediates like propargyl bromide) .
- Ventilation : Use fume hoods for steps involving DMF (toxic) or chloroacetyl chloride .
- Waste disposal : Neutralize acidic/byproduct streams (pH 6–8) before disposal .
Advanced: How to address discrepancies in NMR/IR data during structural elucidation?
- Dynamic effects : Piperazine ring puckering causes splitting in ¹H NMR; use VT-NMR (variable temperature) to average signals .
- Tautomerism : Oxadiazole-thiadiazole equilibria may distort IR peaks; confirm via X-ray or 2D NMR (NOESY for spatial proximity) .
Advanced: What computational tools predict ADMET properties for preclinical translation?
- SwissADME : Estimates logP (target ≤3), GI absorption (>80%), and BBB permeability (CNS drugs: BBB+ ≤ −0.5) .
- Proto-II : Screens for PAINS alerts (e.g., oxadiazole false positives) .
- Molecular dynamics (MD) : Simulates plasma protein binding (e.g., albumin) to refine dosing regimens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
